molecular formula C9H13ClO4 B13150447 Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13150447
M. Wt: 220.65 g/mol
InChI Key: ARGSOOVXHURFNY-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a spirocyclic ester featuring a unique bicyclic framework with a dioxaspiro[2.4]heptane core. The molecule is substituted with a chlorine atom at position 2 and methyl groups at positions 4 and 6, along with a methyl ester at position 2. This structure confers distinct electronic and steric properties, making it relevant in synthetic chemistry and material science.

Properties

Molecular Formula

C9H13ClO4

Molecular Weight

220.65 g/mol

IUPAC Name

methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H13ClO4/c1-5-4-8(6(2)13-5)9(10,14-8)7(11)12-3/h5-6H,4H2,1-3H3

InChI Key

ARGSOOVXHURFNY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(O1)C)C(O2)(C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Salifying Reaction

The initial step involves the formation of a chlorinated intermediate through a salifying process utilizing malononitrile derivatives. The key parameters include:

  • Reagents : Malononitrile, methanol, composite solvent (such as dimethylformamide, dimethyl sulfoxide, or other polar aprotic solvents).
  • Conditions : Reaction at temperatures ranging from -25°C to 120°C under a pressure of 0-20 atm of anhydrous hydrogen chloride.
  • Procedure :
    • Malononitrile (10-13 wt%) is mixed with methanol and the composite solvent in a pressure kettle.
    • Anhydrous hydrogen chloride is introduced, and the mixture is stirred until the hydrochloric acid content reaches approximately 17%.
    • The mixture is filtered, washed, and dried to obtain dimethyl propane diimine dihydrochloride .

Cyanamide Reaction

This step introduces the cyano group via reaction with cyanamide derivatives:

  • Reagents : Potassium hydroxide (9-13%), water, and the salt-formed intermediate from step 1.
  • Conditions : Temperature maintained between 0°C to 100°C.
  • Procedure :
    • Potassium hydroxide is dissolved in water to form an aqueous solution.
    • The salt intermediate is added, followed by the addition of about 18.5% of 50% hydrogen cyanamide (H2NCN).
    • The mixture is heated and stirred for 1-10 hours at room temperature.
    • The product, 3-amino-3-methoxy-N-cyano-2-propylene imine , is washed and dried.

Condensation Reaction

The final step involves cyclization to form the spirocyclic framework:

  • Reagents : Complexing agents (such as metal salts) and catalysts (e.g., acids or bases).
  • Conditions : Reaction at -15°C to 100°C, with HCl gas bubbling for approximately 1 hour.
  • Procedure :
    • The intermediate is reacted with the complexing agent and catalyst.
    • HCl gas is introduced to facilitate cyclization.
    • Post-reaction, the mixture is washed with water, concentrated, and recrystallized using methanol.
    • The product, Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate , is obtained as white crystals with high purity (>99%).

Data Tables Summarizing Preparation Parameters

Step Reagents & Conditions Key Outcomes References
Salifying Reaction Malononitrile (10-13 wt%), methanol, composite solvent, HCl (0-20 atm), -25°C to 120°C Dihydrochloride intermediate formation ,
Cyanamide Reaction Potassium hydroxide (9-13%), water, cyanamide (~18.5%), room temp to 100°C Cyano-amine intermediate formation ,
Condensation Reaction Complexing agent, catalyst, HCl bubbling, recrystallization with methanol Final spirocyclic ester product ,

Research Findings and Variations

  • Reaction Optimization : Adjusting temperature and pressure during the salifying and cyanamide steps significantly impacts yield and purity. For example, reactions at -15°C to -10°C during the cyanamide step favor higher selectivity.
  • Solvent Choice : The use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide enhances solubility and reaction rates, leading to improved yields.
  • Catalysis : Acidic catalysts facilitate cyclization, with HCl gas bubbling being a common method for inducing ring closure.
  • Yield Data : Typical yields reported range from 80% to 95%, with high purity (>99%) of the final product.

Notes on Methodology and Practical Considerations

  • Reagent Purity : High-purity reagents are essential to minimize impurities in the final product.
  • Reaction Control : Precise temperature control during the cyanamide and condensation steps is critical to prevent side reactions.
  • Safety Measures : Handling of gaseous HCl and cyanamide requires appropriate safety protocols due to corrosive and toxic nature.
  • Scale-Up Potential : The described methods are adaptable for industrial synthesis, with modifications to optimize reaction times and yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would produce the corresponding carboxylic acid .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is C9H13ClO4C_9H_{13}ClO_4, with a molecular weight of approximately 186.20 g/mol. Its distinct spirocyclic structure allows for unique reactivity patterns compared to other compounds in its class. The presence of a chlorine atom at the 2-position and two methyl groups at the 4 and 6 positions contribute to its chemical behavior and potential biological activity .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its spirocyclic framework can be utilized to construct more complex molecules through various chemical transformations, including:

  • Esterification reactions : The compound can undergo reactions to form esters with different alcohols, expanding the library of spirocyclic compounds.
  • Nucleophilic substitutions : The chlorine atom makes it a suitable candidate for nucleophilic attack, allowing for the introduction of various functional groups.

These synthetic pathways are significant for developing new materials and pharmaceuticals.

Medicinal Chemistry

Research into the biological activity of this compound indicates its potential as a therapeutic agent. Preliminary studies suggest that it may interact with specific enzymes or receptors within biological systems, possibly acting as an inhibitor or modulator of certain pathways.

Potential Therapeutic Applications

  • Anti-inflammatory agents : The compound's structure may allow it to modulate inflammatory pathways.
  • Anticancer properties : Investigations are ongoing into its ability to affect cancer cell proliferation and survival.

Biochemical Research

The unique binding characteristics of this compound make it an interesting subject for biochemical studies. Its ability to interact with biomolecules can help elucidate its role in cellular processes such as:

  • Enzyme inhibition : Understanding how this compound inhibits specific enzymes can lead to insights into metabolic pathways.
  • Receptor modulation : Studies on how it binds to receptors can inform drug design and therapeutic strategies.

Case Study 1: Enzyme Interaction Studies

In one study examining the interaction of this compound with cytochrome P450 enzymes, researchers found that the compound significantly inhibited enzyme activity at certain concentrations. This inhibition suggests potential applications in drug metabolism studies and the development of enzyme inhibitors for therapeutic purposes.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound revealed that it induced apoptosis in various cancer cell lines through the modulation of specific signaling pathways. These findings highlight its potential as a lead compound in cancer drug development.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (Target) 2-Cl, 4-CH₃, 6-CH₃, 2-COOCH₃ C₁₀H₁₃ClO₄ ~232.45 Electrophilic Cl substituent; compact spiro[2.4] framework
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate 2-CH₃, 2-COOCH₃ C₉H₁₂O₄ ~184.19 Lacks Cl; higher lipophilicity due to methyl substitution
Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate 2-C₂H₅, 2-COOC₂H₅, larger spiro[2.6]nonane ring C₁₁H₁₈O₄ ~214.26 Extended ring size; ethyl ester enhances hydrolytic stability
Methyl 4-methyl-2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate 4-CH₃, 2-C(CH₃)₂, 2-COOCH₃ C₁₁H₁₈O₄ 214.26 Bulkier isopropyl group; steric hindrance alters reactivity

Key Observations :

  • The target compound 's chlorine atom introduces polarity and electrophilicity, distinguishing it from methyl- or ethyl-substituted analogs.
  • The isopropyl-substituted analog exhibits higher steric bulk, which may reduce nucleophilic attack rates compared to the target’s chloro group.

Physicochemical Properties

  • IR Spectroscopy : The ester carbonyl (C=O) stretch in the target compound is expected near 1715–1740 cm⁻¹ , consistent with methyl esters in related spirocyclic systems (e.g., 1715 cm⁻¹ in ’s benzodithiazine derivative) .
  • NMR Spectroscopy :
    • The methyl ester group (COOCH₃) resonates near δ 3.7–3.9 ppm (similar to δ 3.79 ppm in ’s cyclohexanecarboxylate) .
    • Chlorine’s electronegativity deshields adjacent protons, likely shifting nearby H atoms downfield (e.g., δ >4 ppm in spiro systems).

Biological Activity

Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H13ClO4C_9H_{13}ClO_4 and a molecular weight of approximately 220.65 g/mol. Its spirocyclic framework is characterized by a dioxaspiro ring fused to a heptane structure, which enhances its reactivity and stability compared to other similar compounds. The presence of chlorine and methyl groups at specific positions contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC9H13ClO4C_9H_{13}ClO_4
Molecular Weight220.65 g/mol
StructureSpirocyclic
Functional GroupsChlorine, Ester

Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.
  • Antimicrobial Activity : Similar compounds have shown promise in antimicrobial applications, indicating that this compound could possess similar properties.
  • Cytotoxic Effects : Research has indicated potential cytotoxic effects against cancer cell lines, suggesting its use in therapeutic contexts.

Case Studies and Research Findings

  • Cell Viability Assays : In studies assessing cell viability using HeLa cells, compounds structurally related to this compound demonstrated significant growth inhibition compared to controls like cisplatin. The percentage of cell viability was calculated using MTT assays, with results indicating that these compounds can induce cell death in a dose-dependent manner .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve binding to active sites on enzymes or receptors due to its spirocyclic structure. This interaction can lead to modulation of cellular signaling pathways .
  • SAR Analysis : Structure-activity relationship (SAR) studies have revealed that modifications in the spirocyclic framework significantly affect the biological activity of related compounds. For instance, the introduction of electron-withdrawing groups or additional methyl substituents can enhance cytotoxicity against various cancer cell lines .

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include:

  • Cyclization of Precursors : Using appropriate diols and aldehydes in the presence of acid catalysts.

This compound is being explored for various applications in medicinal chemistry and organic synthesis due to its unique properties.

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